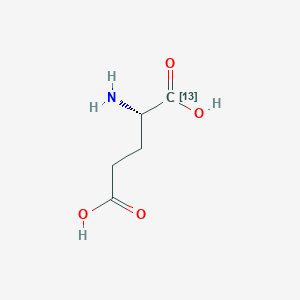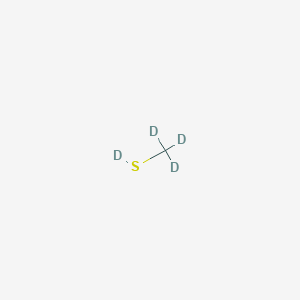
3,3-Dichloro-1,1,1-trifluoroacetone trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dichloro-1,1,1-trifluoroacetone trihydrate is a chemical compound with the molecular formula C3H3Cl2F3O2·3H2O. It is a derivative of acetone, where the hydrogen atoms are replaced by chlorine and fluorine atoms. This compound is known for its unique reactivity and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dichloro-1,1,1-trifluoroacetone trihydrate typically involves the chlorination and fluorination of acetone. One common method includes the reaction of acetone with chlorine gas in the presence of a catalyst, followed by fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The trihydrate form is obtained by crystallization from aqueous solutions.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dichloro-1,1,1-trifluoroacetone trihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It readily undergoes nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) are commonly employed.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Dichloro-1,1,1-trifluoroacetone trihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated and chlorinated organic compounds.
Biology: It serves as a tool in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3,3-Dichloro-1,1,1-trifluoroacetone trihydrate exerts its effects involves its ability to act as an electrophile due to the presence of electron-withdrawing groups. This makes it highly reactive towards nucleophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications it is used for.
Comparison with Similar Compounds
- 1,1-Dichloro-3,3,3-trifluoroacetone
- 3,3-Dichloro-1,1,1-trifluoro-2-propanone
- Trifluoroacetone
Comparison: 3,3-Dichloro-1,1,1-trifluoroacetone trihydrate is unique due to its trihydrate form, which influences its reactivity and solubility. Compared to similar compounds, it offers distinct advantages in specific synthetic applications, particularly where hydration is beneficial for the reaction conditions or product stability.
This comprehensive overview highlights the significance of this compound in various fields, emphasizing its unique properties and versatile applications
Properties
Molecular Formula |
C3H7Cl2F3O4 |
|---|---|
Molecular Weight |
234.98 g/mol |
IUPAC Name |
3,3-dichloro-1,1,1-trifluoropropan-2-one;trihydrate |
InChI |
InChI=1S/C3HCl2F3O.3H2O/c4-2(5)1(9)3(6,7)8;;;/h2H;3*1H2 |
InChI Key |
LCQAKKCZHXCPIM-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)C(F)(F)F)(Cl)Cl.O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,2-Bis[4-(azidomethyl)phenyl]-1,2-diphenylethene](/img/structure/B12061545.png)


azanium](/img/structure/B12061565.png)

![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrate;hydrochloride](/img/structure/B12061585.png)




![(R)-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine](/img/structure/B12061636.png)
![{[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid](/img/structure/B12061647.png)
